Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
“Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C16H21NO2 . It has a molecular weight of 259.35 . The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids .
Physical And Chemical Properties Analysis
“Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate” has a molecular weight of 259.35 .
Scientific Research Applications
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a diverse family of natural products. These alkaloids exhibit intriguing biological activities, making them valuable targets for drug discovery and development. Researchers have explored stereoselective methods to construct this scaffold, either through enantioselective approaches or direct stereochemical control during the transformation process .
Cocaine Derivatives
Interestingly, cocaine (3-benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a derivative of this scaffold. Cocaine, a powerful stimulant, affects neurotransmitter signaling in the brain. Understanding its structure and interactions can inform addiction treatment strategies .
Mechanism of Action
Target of Action
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that is part of the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
The mode of action of Methyl 3-benzyl-3-azabicyclo[32It is known that the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-benzyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-benzyl-3-azabicyclo[32The compound has a molecular weight of 25935 , which could potentially influence its bioavailability.
Result of Action
The specific molecular and cellular effects of Methyl 3-benzyl-3-azabicyclo[32It is known that the compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
properties
IUPAC Name |
methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVGJGLPDTNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate |
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